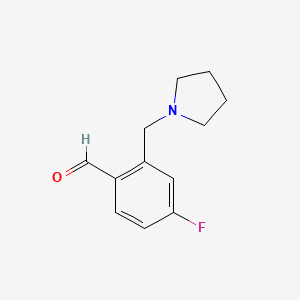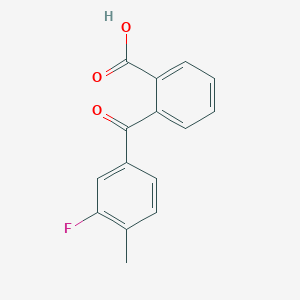![molecular formula C12H10F4O3 B7989751 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid](/img/structure/B7989751.png)
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid is an organic compound featuring a fluorinated phenyl ring and a valeric acid moiety. The presence of both fluorine and trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phenyl ring, followed by the formation of the valeric acid moiety. Common synthetic routes include:
Electrophilic Aromatic Substitution: Fluorine and trifluoromethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.
Grignard Reaction: The valeric acid moiety can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Shares the fluorinated phenyl ring but lacks the valeric acid moiety.
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid: Similar structure with an acetic acid moiety instead of valeric acid.
Uniqueness
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid is unique due to the combination of its fluorinated phenyl ring and valeric acid moiety, which imparts distinct chemical and biological properties. This combination enhances its binding affinity and stability, making it valuable in various applications.
Propriétés
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c13-9-5-7(4-8(6-9)12(14,15)16)10(17)2-1-3-11(18)19/h4-6H,1-3H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPJOZCSBVCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-2-[(n-hexyloxy)methyl]thiophenol](/img/structure/B7989698.png)






![3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol](/img/structure/B7989763.png)
